Tetradecenedisulphonic acid Tetradecenedisulphonic acid
Brand Name: Vulcanchem
CAS No.: 68003-18-9
VCID: VC18466553
InChI: InChI=1S/C14H28O6S2/c15-21(16,17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(18,19)20/h11,13H,1-10,12,14H2,(H,15,16,17)(H,18,19,20)/b13-11+
SMILES:
Molecular Formula: C14H28O6S2
Molecular Weight: 356.5 g/mol

Tetradecenedisulphonic acid

CAS No.: 68003-18-9

Cat. No.: VC18466553

Molecular Formula: C14H28O6S2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Tetradecenedisulphonic acid - 68003-18-9

Specification

CAS No. 68003-18-9
Molecular Formula C14H28O6S2
Molecular Weight 356.5 g/mol
IUPAC Name (E)-tetradec-1-ene-1,14-disulfonic acid
Standard InChI InChI=1S/C14H28O6S2/c15-21(16,17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(18,19)20/h11,13H,1-10,12,14H2,(H,15,16,17)(H,18,19,20)/b13-11+
Standard InChI Key WSGAFJAIEIECAK-ACCUITESSA-N
Isomeric SMILES C(CCCCCCS(=O)(=O)O)CCCCC/C=C/S(=O)(=O)O
Canonical SMILES C(CCCCCCS(=O)(=O)O)CCCCCC=CS(=O)(=O)O

Introduction

PropertyValue/DescriptorSource
CAS Number68003-18-9
EINECS Number268-112-4
Molecular FormulaC14H28O6S2\text{C}_{14}\text{H}_{28}\text{O}_{6}\text{S}_{2}
Molecular Weight356.49 g/mol
SMILESC(S(=O)(=O)O)CCCCCCCCCCC\C=C\S(=O)(=O)O\text{C}(\text{S}(=O)(=O)\text{O})\text{CCCCCCCCCCC}\backslash \text{C}=\text{C}\backslash \text{S}(=O)(=O)\text{O}
InChIKeyWSGAFJAIEIECAK-ACCUITESSA-N

Structural Characteristics and Molecular Properties

The compound’s structure comprises a 14-carbon alkene chain with sulfonic acid groups at both termini. The (E) stereochemistry indicates a trans configuration across the double bond, influencing its reactivity and intermolecular interactions . Computational data suggest a density of 1.228 g/cm³, though experimental validation remains pending . The presence of strongly acidic sulfonic groups confers high water solubility and potential for salt formation, as evidenced by its disodium derivative (CAS 13502-13-1) .

Synthesis and Production Methods

While direct synthesis protocols for tetradecenedisulphonic acid are sparsely documented, analogous sulfonic acid production methods provide insights. A common approach involves sulfonation of alkenes using sulfur trioxide or oleum under controlled conditions . For instance, methanedisulfonic acid synthesis employs sulfination of dihalomethanes with metal sulfites (e.g., calcium sulfite) at elevated temperatures (180°C) . Adapting such methods, tetradecene could undergo sequential sulfonation, though yields and purity may vary depending on reaction kinetics and catalyst selection.

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValue/DescriptorSource
Density (calc.)1.228 g/cm³
SolubilityHighly soluble in polar solvents (e.g., water, methanol)Inferred
Melting/Boiling PointsNot experimentally reported-
pKa~ -2 to -3 (per sulfonic acid group)Analogous

The compound’s acidity is comparable to other sulfonic acids, with each SO3H-\text{SO}_3\text{H} group contributing a pKa of approximately -2 to -3, enabling strong ion-exchange capabilities .

Applications and Industrial Relevance

Although specific applications of tetradecenedisulphonic acid are underexplored, its structural analogs highlight potential uses:

  • Surfactants and Detergents: Linear alkylbenzene sulfonates (LAS) dominate surfactant markets; tetradecenedisulphonic acid’s dual acidity could enhance micelle formation in hard water .

  • Polymer Chemistry: As a comonomer, it may impart sulfonic acid functionality to polymers for ion-exchange membranes or proton-conducting materials .

  • Chemical Intermediates: Potential precursor for disulfonate salts, which are utilized in electroplating and corrosion inhibition .

Research Developments and Future Perspectives

Current literature gaps underscore the need for:

  • Synthetic Optimization: Developing high-yield, scalable synthesis routes.

  • Application-Specific Studies: Evaluating efficacy in surfactants, catalysis, or energy storage.

  • Toxicological Profiling: Establishing safety guidelines for industrial use.

Advances in green chemistry may favor enzymatic or catalytic sulfonation methods to reduce environmental impact . Collaborative efforts between academia and industry could accelerate the compound’s commercialization.

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